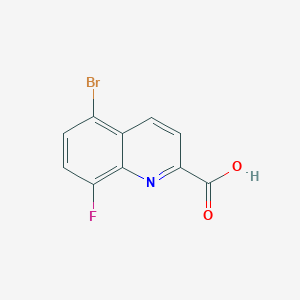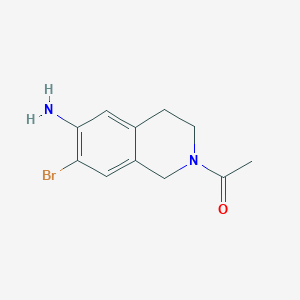
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an amino group, a bromine atom, and an ethanone group attached to the isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Amination: Introduction of an amino group to the brominated isoquinoline.
Ketone Formation: Introduction of the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to a carboxylic acid.
Reduction: Reduction of the ethanone group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving isoquinolines.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
1-(6-Amino-7-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
1-(6-amino-7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3 |
Clave InChI |
KVBPIXSUFKPYOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=CC(=C(C=C2C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


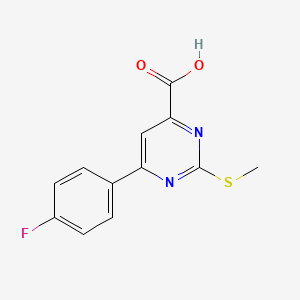

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
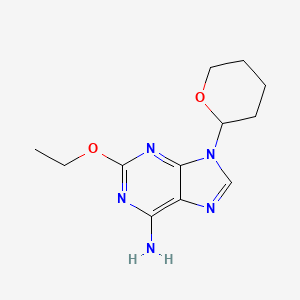
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)

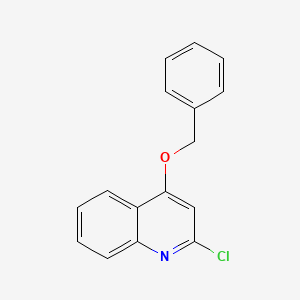
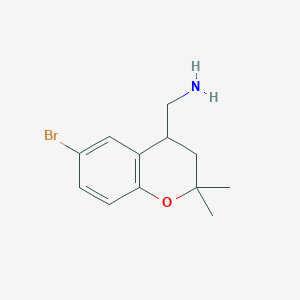
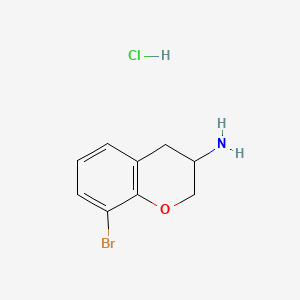
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
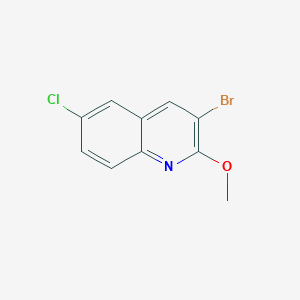
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
